molecular formula C17H13N7O4 B2476977 N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1421498-86-3

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2476977
M. Wt: 379.336
InChI Key: OUULZUJDXAJXAF-UHFFFAOYSA-N
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Description

“N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” appears to be a complex organic compound. It contains several functional groups including a tetrazole, a furan, a pyrimidine, and a carboxamide.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings (tetrazole and pyrimidine) and a furan ring.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The tetrazole ring, for example, is known to participate in various reactions due to the presence of nitrogen atoms.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxamide could influence its solubility in water.


Scientific Research Applications

Novel Antiprotozoal Agents

Research has identified compounds with structures similar to N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as potential antiprotozoal agents. For instance, a study on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines reported strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, suggesting the relevance of such compounds in developing treatments for protozoal infections (Ismail et al., 2004).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel compounds have been a significant area of research. For example, studies on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives have shown potential anti-inflammatory and analgesic properties, indicating the therapeutic applications of such chemical structures (Abu‐Hashem et al., 2020).

Anticancer and Anti-Inflammatory Activities

Compounds with related structures have been explored for their anticancer and anti-inflammatory activities. Research into novel pyrazolopyrimidines derivatives, for instance, has highlighted their potential as anticancer and anti-5-lipoxygenase agents, offering insights into the design of new therapeutic agents (Rahmouni et al., 2016).

Antidiabetic Screening

The exploration of dihydropyrimidine derivatives for antidiabetic properties is another area of interest. A study on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives demonstrated potential α-amylase inhibition, suggesting the utility of such compounds in managing diabetes (Lalpara et al., 2021).

Safety And Hazards

As with any chemical compound, handling “N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” would require appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information.


Future Directions

The future research directions would depend on the intended use of this compound. It could potentially be used in the development of new pharmaceuticals, given the presence of several functional groups that are common in drug molecules.


properties

IUPAC Name

3-(furan-2-ylmethyl)-2,4-dioxo-N-[4-(tetrazol-1-yl)phenyl]-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O4/c25-15(20-11-3-5-12(6-4-11)24-10-19-21-22-24)14-8-18-17(27)23(16(14)26)9-13-2-1-7-28-13/h1-8,10H,9H2,(H,18,27)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUULZUJDXAJXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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